Cas no 1694365-88-2 ([1-(2-Methylbutan-2-yl)-1h-imidazol-4-yl]methanamine)
![[1-(2-Methylbutan-2-yl)-1h-imidazol-4-yl]methanamine structure](https://ja.kuujia.com/scimg/cas/1694365-88-2x500.png)
[1-(2-Methylbutan-2-yl)-1h-imidazol-4-yl]methanamine 化学的及び物理的性質
名前と識別子
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- [1-(2-methylbutan-2-yl)-1h-imidazol-4-yl]methanamine
- [1-(2-Methylbutan-2-yl)-1h-imidazol-4-yl]methanamine
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- インチ: 1S/C9H17N3/c1-4-9(2,3)12-6-8(5-10)11-7-12/h6-7H,4-5,10H2,1-3H3
- InChIKey: BDNALPKHNTXULH-UHFFFAOYSA-N
- ほほえんだ: N1(C=NC(CN)=C1)C(C)(C)CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 145
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 43.8
[1-(2-Methylbutan-2-yl)-1h-imidazol-4-yl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-679290-1.0g |
[1-(2-methylbutan-2-yl)-1H-imidazol-4-yl]methanamine |
1694365-88-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-679290-0.1g |
[1-(2-methylbutan-2-yl)-1H-imidazol-4-yl]methanamine |
1694365-88-2 | 0.1g |
$755.0 | 2023-03-11 | ||
Enamine | EN300-679290-5.0g |
[1-(2-methylbutan-2-yl)-1H-imidazol-4-yl]methanamine |
1694365-88-2 | 5.0g |
$2485.0 | 2023-03-11 | ||
Enamine | EN300-679290-0.05g |
[1-(2-methylbutan-2-yl)-1H-imidazol-4-yl]methanamine |
1694365-88-2 | 0.05g |
$719.0 | 2023-03-11 | ||
Enamine | EN300-679290-0.5g |
[1-(2-methylbutan-2-yl)-1H-imidazol-4-yl]methanamine |
1694365-88-2 | 0.5g |
$823.0 | 2023-03-11 | ||
Enamine | EN300-679290-0.25g |
[1-(2-methylbutan-2-yl)-1H-imidazol-4-yl]methanamine |
1694365-88-2 | 0.25g |
$789.0 | 2023-03-11 | ||
Enamine | EN300-679290-2.5g |
[1-(2-methylbutan-2-yl)-1H-imidazol-4-yl]methanamine |
1694365-88-2 | 2.5g |
$1680.0 | 2023-03-11 | ||
Enamine | EN300-679290-10.0g |
[1-(2-methylbutan-2-yl)-1H-imidazol-4-yl]methanamine |
1694365-88-2 | 10.0g |
$3683.0 | 2023-03-11 |
[1-(2-Methylbutan-2-yl)-1h-imidazol-4-yl]methanamine 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
[1-(2-Methylbutan-2-yl)-1h-imidazol-4-yl]methanamineに関する追加情報
Introduction to [1-(2-Methylbutan-2-yl)-1H-imidazol-4-yl)methanamine and Its Significance in Modern Chemical Biology
The compound with the CAS number 1694365-88-2 is a fascinating molecule that has garnered significant attention in the field of chemical biology. Its systematic name, [1-(2-Methylbutan-2-yl)-1H-imidazol-4-yl)methanamine, provides a detailed insight into its structural composition and potential biological activities. This introduction aims to explore the unique properties of this compound, its applications in pharmaceutical research, and its relevance to contemporary scientific advancements.
The molecular structure of [1-(2-Methylbutan-2-yl)-1H-imidazol-4-yl)methanamine consists of a complex arrangement of atoms that contribute to its distinct chemical and biological characteristics. The presence of an imidazole ring, a well-known pharmacophore in medicinal chemistry, suggests potential interactions with biological targets. Specifically, the imidazole moiety is often involved in binding to enzymes and receptors, making this compound a promising candidate for drug discovery.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The imidazole ring in [1-(2-Methylbutan-2-yl)-1H-imidazol-4-yl)methanamine is particularly noteworthy, as it has been shown to exhibit various biological activities. For instance, studies have demonstrated that imidazole derivatives can modulate the activity of enzymes such as histidine decarboxylase (HDC), which plays a crucial role in the regulation of gastric acid secretion.
The N-terminal amine group in the structure also contributes to the compound's potential biological activity. Amines are frequently found in bioactive molecules and can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets. This feature makes [1-(2-Methylbutan-2-yl)-1H-imidazol-4-yl)methanamine a versatile scaffold for designing molecules with specific pharmacological properties.
One of the most intriguing aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. The structural features of [1-(2-Methylbutan-2-yl)-1H-imidazol-4-yl)methanamine, particularly the imidazole ring and the amine group, make it an attractive candidate for designing kinase inhibitors. Recent studies have shown that imidazole-based compounds can effectively target specific kinases by binding to their active sites and inhibiting their catalytic activity.
Another area where this compound shows promise is in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the search for novel antimicrobial compounds. The unique structural features of [1-(2-Methylbutan-2-yl)-1H-imidazol-4-yl)methanamine suggest that it may interact with bacterial enzymes or receptors, disrupting essential cellular processes and leading to bacterial death.
The synthesis of [1-(2-Methylbutan-2-yl)-1H-imidazol-4-yl)methanamine presents an interesting challenge due to its complex structure. However, advances in synthetic chemistry have made it possible to access such molecules with high precision and yield. Techniques such as multi-step organic synthesis, including cross-coupling reactions and functional group transformations, have been employed to construct the desired molecular framework.
In conclusion, the compound with CAS number 1694365-88-2 represents a significant advancement in chemical biology. Its unique structural features and potential biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.
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